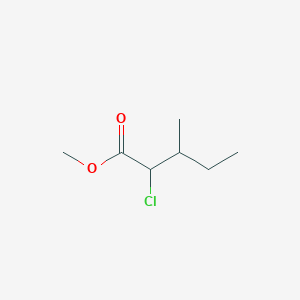

Methyl 2-chloro-3-methylpentanoate

説明

Methyl 2-chloro-3-methylpentanoate (C₇H₁₃ClO₂) is a chlorinated methyl ester with a molecular weight of 164.63 g/mol . Its structure comprises a pentanoate backbone substituted with a chlorine atom at the second carbon and a methyl group at the third carbon. This compound is primarily utilized in organic synthesis and materials science, particularly in the study of liquid crystals, where its phase transition behavior has been documented .

特性

IUPAC Name |

methyl 2-chloro-3-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRYXOOOYHVKPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-methylpentanoate can be synthesized through the esterification of 2-chloro-3-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of methyl 2-chloro-3-methylpentanoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in product quality .

化学反応の分析

Types of Reactions

Methyl 2-chloro-3-methylpentanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Hydrolysis: In the presence of water and a base, the ester can be hydrolyzed to form 2-chloro-3-methylpentanoic acid and methanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted esters or acids depending on the nucleophile used.

Hydrolysis: Formation of 2-chloro-3-methylpentanoic acid and methanol.

Reduction: Formation of 2-chloro-3-methylpentanol.

科学的研究の応用

Organic Synthesis

Methyl 2-chloro-3-methylpentanoate serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules.

Grignard Reactions

One notable application is its use in the preparation of Grignard reagents. Methyl 2-chloro-3-methylpentanoate can react with magnesium to form chloro(1-ethyl-1-methylpropyl)magnesium, which is utilized in the Kumada–Tamao–Corriu coupling reaction. This reaction is significant for forming carbon-carbon bonds, which are crucial in creating larger organic molecules .

Synthesis of Chiral Compounds

The compound can also be used to synthesize chiral compounds, which are essential in pharmaceuticals. The chirality of synthesized products can influence their biological activity and efficacy .

Pharmaceutical Applications

Methyl 2-chloro-3-methylpentanoate has potential applications in drug development, particularly as a precursor for synthesizing pharmaceutical agents.

Antimalarial Agents

Recent studies have explored derivatives of methyl 2-chloro-3-methylpentanoate for their antimalarial properties. For instance, compounds derived from this ester have shown promising activity against chloroquine-resistant malaria parasites . These derivatives were evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties, indicating a favorable drug-like profile.

Anticancer Research

In addition to antimalarial research, derivatives of methyl 2-chloro-3-methylpentanoate have been investigated for anticancer properties. Some synthesized compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as chemotherapeutic agents .

Agrochemical Applications

The compound also finds applications in the agrochemical industry as an intermediate for synthesizing herbicides and pesticides.

Herbicide Development

Research indicates that derivatives of methyl 2-chloro-3-methylpentanoate can be modified to create effective herbicides that target specific plant species while minimizing impact on non-target organisms . This specificity is crucial for sustainable agricultural practices.

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Grignard Reactions | Key intermediate for carbon-carbon bond formation |

| Pharmaceuticals | Antimalarial Agents | Promising activity against resistant strains |

| Anticancer Research | Selective cytotoxicity against cancer cells | |

| Agrochemicals | Herbicide Development | Targeted effectiveness with minimal side effects |

Case Studies

Case Study 1: Antimalarial Activity

A study evaluated various derivatives of methyl 2-chloro-3-methylpentanoate against Plasmodium falciparum. The results showed that certain modifications enhanced the antiplasmodial activity significantly compared to standard treatments like chloroquine .

Case Study 2: Herbicide Efficacy

Research on herbicide formulations based on methyl 2-chloro-3-methylpentanoate demonstrated effective weed control in field trials while maintaining crop safety. This highlights the compound's potential in developing environmentally friendly agricultural chemicals .

作用機序

The mechanism of action of methyl 2-chloro-3-methylpentanoate involves its interaction with nucleophiles due to the presence of the electrophilic carbon atom bonded to chlorine. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions and reagents used .

類似化合物との比較

Positional Isomers: 2-Chloro-4-methylpentanoate vs. 2-Chloro-3-methylpentanoate

A key structural analog is methyl 2-chloro-4-methylpentanoate, which differs in the position of the methyl group (C4 instead of C3). Comparative thermochemical data reveal significant differences:

| Property | Methyl 2-chloro-3-methylpentanoate | Methyl 2-chloro-4-methylpentanoate |

|---|---|---|

| Phase Transition Temperature | 329.2 K | 342.2 K |

| Enthalpy (ΔH, kJ/mol) | 33.4 | 23.39 |

| Entropy (ΔS, J/mol·K) | 101.46 | 68.35 |

Key Insight : The 3-methyl isomer exhibits higher entropy and enthalpy during phase transitions, suggesting greater conformational flexibility and thermal stability compared to the 4-methyl derivative .

Chlorinated Methyl Esters in Natural Resins

Methyl esters of diterpenoid acids, such as sandaracopimaric acid methyl ester and communic acid methyl ester, share structural motifs with methyl 2-chloro-3-methylpentanoate. These compounds, isolated from Austrocedrus chilensis resin, are characterized by branched alkyl chains but lack chlorine substitution. Gas chromatography-mass spectrometry (GC-MS) studies highlight their lower polarity and higher volatility compared to chlorinated analogs .

Functional Group Variants: Amino vs. Chloro Substitution

Methyl 2-amino-3-methylpentanoate hydrochloride (C₇H₁₄NO₂·HCl) replaces the chlorine atom with an amino group. This substitution drastically alters reactivity:

- Solubility: The amino derivative is water-soluble due to ionic interactions, whereas the chloro analog is hydrophobic.

- Applications: The amino ester is used in peptide synthesis, while the chloro ester serves as a precursor in liquid crystal development .

Physicochemical Properties of Methyl Esters (General Trends)

| Property | Typical Range for Methyl Esters | Relevance to Chlorinated Analogs |

|---|---|---|

| Boiling Point | 150–250°C | Increased with branching |

| Density | 0.85–1.10 g/cm³ | Higher for chlorinated species |

| Solubility in Water | Low | Further reduced by Cl substitution |

生物活性

Methyl 2-chloro-3-methylpentanoate is a chemical compound with notable biological activity. This article explores its properties, potential applications, and relevant research findings.

- Chemical Formula : C6H11ClO2

- Molecular Weight : 150.61 g/mol

- CAS Number : 55905-15-2

Biological Activity

Methyl 2-chloro-3-methylpentanoate has been studied for its effects on various biological systems, particularly in relation to its use as a non-ionic organic buffering agent in cell cultures. Its pH stability range is between 6 and 8.5, making it suitable for various biological applications .

Antimicrobial Properties

Research indicates that compounds similar to methyl 2-chloro-3-methylpentanoate exhibit antimicrobial activity. For instance, studies on related esters have shown effectiveness against certain bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture .

In Vitro Studies

In vitro studies have demonstrated that methyl 2-chloro-3-methylpentanoate can influence cellular processes. For example, it has been used as a buffering agent in cell culture media, which is crucial for maintaining optimal pH levels for cell growth and function. The compound's buffering capacity allows for stable cellular environments, promoting better experimental outcomes in biological assays .

Case Studies

- Cell Culture Applications : In laboratory settings, methyl 2-chloro-3-methylpentanoate has been utilized to stabilize pH in various cell culture systems. This stability is vital for the growth of sensitive cell lines and enhances the reproducibility of experimental results.

- Antimicrobial Testing : In studies assessing the antimicrobial properties of related compounds, it was observed that certain derivatives exhibited significant inhibitory effects on bacterial growth. These findings suggest that methyl 2-chloro-3-methylpentanoate could serve as a lead compound for developing new antimicrobial agents .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。